molecular formula C11H6ClFN2O2 B13726814 E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline

E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline

Cat. No.: B13726814
M. Wt: 252.63 g/mol
InChI Key: ONDQXDRYUYDXIA-ONEGZZNKSA-N
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Mechanism of Action

The mechanism of action of E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:

Biological Activity

E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is C10H6ClFN2O2C_{10}H_6ClFN_2O_2, with a molecular weight of approximately 248.63 g/mol .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The presence of halogen (chloro and fluoro) and nitro groups in its structure enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth. Research has indicated that compounds with similar substitutions often demonstrate enhanced biological activity against various pathogens .

Anticancer Activity

This compound has also been evaluated for its anticancer properties . Studies have shown that quinoline derivatives can affect cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth. The mechanism of action may involve modulation of signaling pathways critical for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that the combination of chloro and fluoro groups, along with the nitrovinyl substituent, contributes significantly to its biological efficacy. The presence of these functional groups enhances the compound's ability to interact with biological molecules, thereby increasing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, we can compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-7-methoxyquinolineChloro at position 2, methoxy at position 7Lacks the fluoro and nitrovinyl groups
7-FluoroquinolineFluoro at position 7No chloro or nitrovinyl substituents
3-(2-Nitrovinyl)quinolineNitrovinyl at position 3No chloro or fluoro substituents
2-Chloro-3-(2-nitrovinyl)quinolineChloro at position 2, nitrovinyl at position 3Lacks fluoro substitution

Uniqueness : The distinct combination of both chloro and fluoro groups along with a nitrovinyl substituent on the quinoline ring contributes to the unique chemical reactivity and potential biological activity compared to its analogs .

Study on Anticancer Activity

A study focusing on quinoline derivatives demonstrated that compounds with halogen substitutions exhibited potent anticancer activity against various cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer). This compound showed promising results in inhibiting cell proliferation in these models .

Antimicrobial Evaluation

In vitro tests have been conducted to assess the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibitory effects, suggesting that this compound could serve as a lead candidate for developing new antimicrobial agents .

Properties

Molecular Formula

C11H6ClFN2O2

Molecular Weight

252.63 g/mol

IUPAC Name

2-chloro-7-fluoro-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C11H6ClFN2O2/c12-11-8(3-4-15(16)17)5-7-1-2-9(13)6-10(7)14-11/h1-6H/b4-3+

InChI Key

ONDQXDRYUYDXIA-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)F

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)F

Origin of Product

United States

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